[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13477248
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester -](/images/structure/VC13477248.png)
Specification
Molecular Formula | C16H23N3O3 |
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Molecular Weight | 305.37 g/mol |
IUPAC Name | benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C16H23N3O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3/t14-/m0/s1 |
Standard InChI Key | WNHRAPQWAZFSSP-AWEZNQCLSA-N |
Isomeric SMILES | CCN([C@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
SMILES | CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (IUPAC name: benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate) belongs to the carbamate class of organic compounds. Its molecular formula is C₁₆H₂₃N₃O₃, with a molecular weight of 305.37 g/mol. The structure comprises:
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A pyrrolidine ring with (S)-configuration at the 3-position.
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A 2-aminoacetyl group (-NH₂-C(=O)-CH₂-) attached to the pyrrolidine nitrogen.
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An ethyl-carbamate moiety linked to the pyrrolidine’s 3-position.
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A benzyl ester (-O-CO-O-CH₂-C₆H₅) as the terminal group.
Key physicochemical properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and ester functionalities.
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, particularly at the carbamate and ester bonds.
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Stereochemical purity: The (S)-configuration at the pyrrolidine 3-position is critical for target binding, as enantiomeric counterparts exhibit reduced bioactivity in related compounds.
Synthesis and Characterization
Synthetic Pathways
The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves a multi-step sequence:
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Pyrrolidine functionalization: (S)-pyrrolidin-3-amine is acylated with chloroacetyl chloride to introduce the 2-chloroacetyl group.
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Amination: The chloro group is displaced by ammonia, yielding the 2-aminoacetyl-pyrrolidine intermediate.
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Carbamate formation: Reaction with ethyl chloroformate and benzyl alcohol under basic conditions (e.g., triethylamine) forms the ethyl-carbamic acid benzyl ester.
Optimization notes:
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Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis during pyrrolidine synthesis.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, OCH₂C₆H₅), 3.85–3.45 (m, pyrrolidine and ethyl-CH₂), 2.95 (s, 2H, NH₂), 1.25 (t, J = 7.0 Hz, 3H, ethyl-CH₃).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (C=O, amide).
Chemical Reactivity and Derivatization
The compound’s reactivity is dominated by three functional groups:
Functional Group | Reactivity | Example Reactions |
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Carbamate | Hydrolysis under acidic/basic conditions | Forms ethylamine and benzyl alcohol |
Amide (aminoacetyl) | Nucleophilic acyl substitution | Reacts with Grignard reagents or amines |
Benzyl ester | Hydrogenolysis | Cleaved via H₂/Pd-C to carboxylic acid |
Derivatization potential:
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The amino group facilitates conjugation with fluorescent probes (e.g., FITC) for cellular tracking.
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Ethyl and benzyl groups can be replaced with bulkier substituents to modulate lipophilicity.
Comparison with Structural Analogs
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